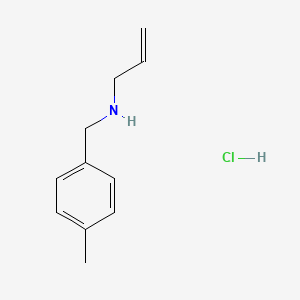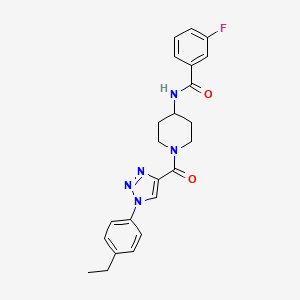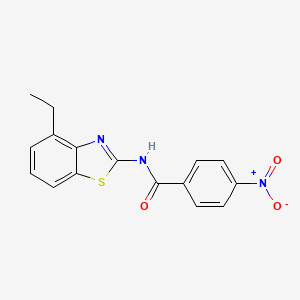
2-(trans-4-Aminocyclohexyl)-4-fluoroisoindolin-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethyl 2-(trans-4-Aminocyclohexyl)acetate Hydrochloride” is a chemical compound with the molecular formula C10H19NO2·HCl . It appears as a white to almost white powder or crystal .
Synthesis Analysis
While specific synthesis methods for “2-(trans-4-Aminocyclohexyl)-4-fluoroisoindolin-1-one hydrochloride” are not available, there are processes for the production of related compounds such as trans-4-aminocyclohexanol . These processes often involve catalytic hydrogenation and fractional crystallization .Molecular Structure Analysis
The molecular structure of “Ethyl 2-(trans-4-Aminocyclohexyl)acetate Hydrochloride” can be found in databases like ChemSpider .Physical and Chemical Properties Analysis
“Ethyl 2-(trans-4-Aminocyclohexyl)acetate Hydrochloride” is a solid at 20 degrees Celsius . It has a molecular weight of 221.73 . It should be stored under inert gas and conditions to avoid include air sensitivity and hygroscopic conditions . The compound has a melting point range of 175.0 to 179.0 °C .Wissenschaftliche Forschungsanwendungen
Chemical Structure Analysis and Synthesis
Research on chemical compounds with similar structural features often focuses on the synthesis and structural analysis of cyclohexyl and fluoroisoindolinone derivatives. These studies aim to explore the chemical properties, stability, and reactivity of such compounds, which are crucial for developing new materials or drugs. For example, studies on the synthesis of cyclohexylacetic acid derivatives highlight methods for introducing functional groups that could influence the biological activity of the compounds (Niederwieser, Wadman, & Danks, 1978).
Biochemical Modulation and Enzyme Interaction
Investigations into compounds with similar backbones might explore their role in biochemical pathways, including their interaction with enzymes and potential modulation of biochemical processes. For example, studies on fluorouracil-based chemotherapy and its interaction with enzymes like thymidylate synthase provide insights into how structural analogs could influence enzyme activity, impacting cancer treatment strategies (Etienne et al., 2002).
Diagnostic Imaging and Radiolabeling
Compounds with specific structural features, such as fluorinated derivatives, are of particular interest in developing diagnostic imaging agents. For instance, the use of fluorinated cyclobutane carboxylic acid in PET imaging for metastatic prostate cancer highlights how structural analogs could serve as novel radiotracers, offering insights into disease progression and treatment efficacy (Inoue et al., 2014).
Metabolic Studies and Pharmacokinetics
Research on related compounds may include metabolic studies and pharmacokinetic analyses to understand how these compounds are processed in the body. Such studies are crucial for assessing the potential therapeutic applications and safety profiles of new chemical entities. For instance, the evaluation of tranexamic acid and its prodrugs offers insights into absorption, distribution, metabolism, and excretion (ADME) profiles, which are fundamental for drug development (Svahn et al., 1988).
Eigenschaften
IUPAC Name |
2-(4-aminocyclohexyl)-4-fluoro-3H-isoindol-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O.ClH/c15-13-3-1-2-11-12(13)8-17(14(11)18)10-6-4-9(16)5-7-10;/h1-3,9-10H,4-8,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUUTXYTMCXTDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N2CC3=C(C2=O)C=CC=C3F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


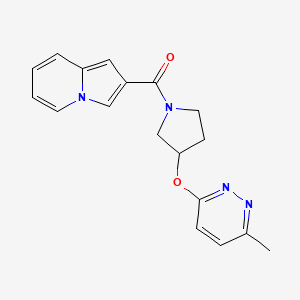

![Tert-butyl 7-(6-chloropyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2612896.png)

![2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2612898.png)

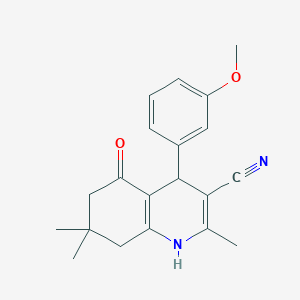
![1-{[4-(2H-1,3-benzodioxole-5-amido)phenyl]methyl}-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2612903.png)
